N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

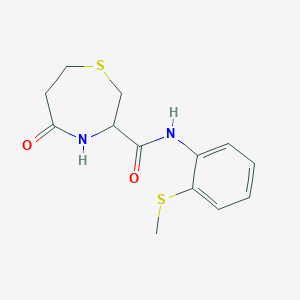

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a carboxamide group. The structure includes a sulfur atom in the thiazepane ring and a methylthio (-SMe) substituent on the aromatic phenyl ring. The 5-oxo group in the thiazepane ring may enhance hydrogen-bonding interactions, while the methylthio substituent contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-18-11-5-3-2-4-9(11)15-13(17)10-8-19-7-6-12(16)14-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKRFHBQPDLYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions.

Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the thiazepane ring can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues from the 1,4-Dihydropyridine Class

The provided evidence highlights two structurally related 1,4-dihydropyridine (DHP) derivatives (Fig. 1, AZ331 and AZ257 in ). These compounds share a carboxamide backbone but differ in core heterocyclic architecture and substituent profiles:

Key Structural Differences:

- Core Heterocycle: The thiazepane ring in the target compound (7-membered, S/N-containing) vs. the 6-membered DHP ring (N-containing) in AZ331/AZ255. Thiazepanes may offer conformational flexibility and distinct binding modes compared to rigid DHPs.

- Substituent Chemistry: The methylthio (-SMe) group in the target compound vs. methoxy (-OMe) or bromo (-Br) groups in AZ331/AZ256.

- Carboxamide Linkage: Both classes share an N-aryl carboxamide moiety, but the thiazepane’s 3-carboxamide is directly fused to the heterocycle, whereas DHPs feature a 3-carboxamide on the pyridine ring.

Functional Implications

- Bioavailability: The methylthio group in the target compound may enhance passive diffusion across membranes compared to the polar methoxy group in AZ331. However, bromo-substituted AZ257 could exhibit stronger halogen bonding with targets.

- Metabolic Stability: Thioether groups (e.g., -SMe) are susceptible to oxidative metabolism, whereas methoxy or bromo groups are more inert. This suggests the target compound may have a shorter half-life than AZ331/AZ257 .

- Target Selectivity: DHPs like AZ331/AZ257 are well-known L-type calcium channel blockers. The thiazepane core in the target compound might shift activity toward non-calcium channel targets (e.g., kinases or proteases) due to altered ring geometry.

Research Findings and Limitations

- Synthetic Accessibility: The thiazepane scaffold requires multi-step synthesis involving sulfur incorporation, whereas DHPs are more straightforward to prepare via Hantzsch cyclization.

- Data Gaps: No direct pharmacological data for the target compound are provided in the evidence. Comparisons are extrapolated from structural analogs and known DHP pharmacology. Further studies are needed to validate target engagement and efficacy.

Biological Activity

N-(2-(methylthio)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a carboxamide group and a methylthio-substituted phenyl moiety. Its molecular formula is C11H12N2O2S, with a molecular weight of approximately 240.29 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-(methylthio)aniline with appropriate thiazepane precursors under controlled conditions. The synthetic route may include the following steps:

- Formation of Thiazepane Ring : Reaction of thioamide with α-halo ketones.

- Carboxylation : Introduction of the carboxamide group through acylation reactions.

- Purification : Crystallization or chromatographic techniques to isolate the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thiazole and thiazepane structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |

| This compound | MIC = 4 µg/mL | MIC = 8 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation by disrupting the cell cycle .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Oxidative Stress Induction : It may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Receptor Interaction : Potential interactions with specific receptors (e.g., CCK-A receptor antagonism) could modulate physiological responses .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazepane derivatives, highlighting that those with methylthio substitutions exhibited enhanced potency against resistant strains .

- Cytotoxicity Assessment : In a recent investigation involving cancer cell lines (e.g., MCF-7), this compound demonstrated an IC50 value of 12 µM, indicating substantial cytotoxicity compared to control compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.